molecular formula C12H13N3 B1428535 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 1395493-35-2

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1428535
M. Wt: 199.25 g/mol
InChI Key: CLJFBQFORGCVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, commonly known as PHTPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors in the body, leading to various physiological effects.

Scientific Research Applications

X-ray Powder Diffraction in Synthesis

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives are significant in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for these compounds reveal important structural details, critical for pharmaceutical synthesis (Wang et al., 2017).

Hydrogen-bonded Structural Analysis

Structural analysis of this compound's derivatives shows the influence of minor changes in substituents on hydrogen-bonded structures. These studies provide insights into the behavior of molecules in different conditions, which is vital for developing new pharmaceuticals (Trilleras et al., 2008).

Crystal Structure and Molecular Conformation

The compound's derivatives exhibit distinct molecular conformations, influenced by specific substituents. This knowledge is critical in the realm of material science and pharmaceuticals, where molecular geometry plays a crucial role in function and efficacy (Sagar et al., 2017).

Potential as Mycobacterium Tuberculosis Inhibitors

Certain derivatives of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine have been studied as inhibitors of Mycobacterium tuberculosis. This demonstrates potential therapeutic applications in treating tuberculosis (Samala et al., 2013).

Vibrational Spectra Analysis for Material Science

The vibrational spectra of this compound's derivatives, investigated using FT-IR and FT-Raman spectroscopy, provide crucial information for material science research. This data is essential for understanding the physical properties of materials (Bahgat et al., 2009).

Corrosion Inhibition Studies

Research on derivatives of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine indicates potential applications as corrosion inhibitors for metals, showcasing the compound's versatility beyond pharmaceutical uses (Dandia et al., 2013).

Antiproliferative Activity in Cancer Research

Some derivatives have shown promising antiproliferative activity against various cancer cell lines, marking the compound as a potential candidate in cancer treatment research (Razmienė et al., 2021).

Synthesis and Biomedical Applications

A comprehensive analysis of over 300,000 1H-pyrazolo[3,4-b]pyridines, including 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, covers a wide range of biomedical applications, emphasizing the compound's significant role in modern medicinal chemistry (Donaire-Arias et al., 2022).

properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15/h1-5,8,13H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJFBQFORGCVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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